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Compound of Interest

Compound Name: Phosmidosine C

Cat. No.: B1254582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phosmidosine C, a

nucleotide antibiotic with significant potential in anticancer research. This document details its

chemical properties, experimental protocols for its synthesis and biological evaluation, and

explores its mechanism of action through signaling pathway diagrams.

Chemical Properties
Phosmidosine C, also known as Phosmidosine, is a naturally occurring nucleotide antibiotic.

Its core structure consists of an 8-oxoadenosine moiety linked to L-proline via a

phosphoramidate bond. The key chemical and physical properties of Phosmidosine are

summarized in the table below.
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Property Value Source

CAS Number 134966-01-1 [1]

Molecular Formula C₁₆H₂₄N₇O₈P [1]

Molecular Weight 473.38 g/mol ---

IUPAC Name

(2S)-N-[[(2R,3S,4R,5R)-5-(6-

amino-8-oxo-7H-purin-9-

yl)-3,4-dihydroxyoxolan-2-

yl]methoxy-

methoxyphosphoryl]pyrrolidine

-2-carboxamide

[1]

Chemical Structure
A purine ribonucleoside

monophosphate
---

Stability

Unstable under basic

conditions due to its inherent

methyl transfer activity.[2]

[2]

Physical Properties

Specific quantitative data on

melting point, boiling point, and

solubility are not readily

available in the surveyed

literature. However, its

instability in basic solutions

suggests careful handling and

storage in neutral or slightly

acidic conditions.

---

Note: A related compound, Phosmidosine B, is a demethylated derivative.[3]

Experimental Protocols
This section outlines the methodologies for the synthesis of Phosmidosine C and the

evaluation of its biological activity, based on published literature.

Chemical Synthesis of Phosmidosine C
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The first total synthesis of Phosmidosine was reported by Moriguchi et al. in 2002.[3] The

following is a summary of the key steps in their synthetic route.

Objective: To synthesize Phosmidosine via a phosphoramidite-based coupling strategy.

Key Reagents and Intermediates:

8-oxoadenosine derivative (appropriately protected)

N-tritylprolinamide

tert-butoxycarbonyl (Boc) group

5-(3,5-dinitrophenyl)-1H-tetrazole (for Phosmidosine B synthesis)

Methodology:

Protection of 8-oxoadenosine: The synthesis begins with the protection of the functional

groups of 8-oxoadenosine. A key step involves the selective introduction of a tert-

butoxycarbonyl (Boc) group to the 7-NH function of the 8-oxoadenosine base.[3] This serves

as a pseudo-protecting group, sterically hindering the 6-amino group from undesired

phosphitylation.[3]

Phosphitylation: The 5'-hydroxyl group of the protected 8-oxoadenosine is then

phosphitylated to create a phosphoramidite derivative.

Coupling Reaction: The 8-oxoadenosine 5'-phosphoramidite derivative is coupled with N-

tritylprolinamide.[3] This reaction forms the crucial phosphoramidate linkage.

Deprotection: Finally, all protecting groups are removed to yield a mixture of Phosmidosine

and its diastereomer.[3] The naturally occurring Phosmidosine can be separated and

identified, for instance, by comparing their 13C NMR spectra.[3]

Evaluation of Anticancer Activity using MTT Assay
The growth inhibitory activity of Phosmidosine C against various tumor cell lines is commonly

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[3]
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Objective: To determine the cytotoxic effect of Phosmidosine C on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow

tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of

formazan produced is proportional to the number of viable cells.

Materials:

Cancer cell lines of interest

Phosmidosine C solution of known concentration

96-well plates

MTT solution (e.g., 5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Microplate reader

Methodology:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Treatment: Treat the cells with various concentrations of Phosmidosine C. Include

untreated cells as a negative control.

Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a

further 2-4 hours, allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the

formazan crystals.
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Absorbance Measurement: Measure the absorbance of the resulting purple solution using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of

the treated cells to that of the untreated control cells. This data can be used to determine the

IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed

mechanism of action and experimental workflows related to Phosmidosine C.
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Caption: Proposed mechanism of action for Phosmidosine C.
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Caption: General experimental workflow for Phosmidosine C.

Phosmidosine C is thought to exert its anticancer effects by inhibiting protein synthesis.[4] It is

hypothesized to act as an inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible
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for attaching proline to its corresponding tRNA.[4] By inhibiting PRS, Phosmidosine C would

prevent the formation of prolyl-tRNA, thereby stalling protein synthesis which is essential for

cell growth and proliferation. This disruption of protein synthesis is a plausible explanation for

the observed G1 phase cell cycle arrest in cancer cells treated with Phosmidosine C.[2] The

G1 phase is a critical checkpoint where the cell assesses its readiness to proceed with DNA

replication and division. A lack of essential proteins would trigger a halt at this checkpoint.

The antitumor activity of Phosmidosine and its derivatives has been shown to be independent

of the p53 tumor suppressor gene status in some cancer cell lines, suggesting a broad

therapeutic potential.[3] Structure-activity relationship studies have indicated that the L-proline

moiety is crucial for its biological activity.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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